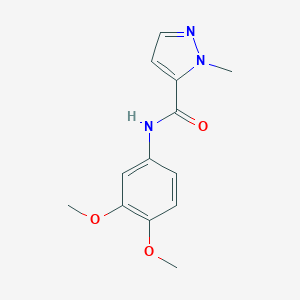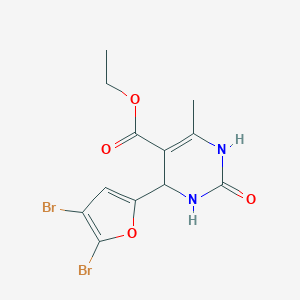![molecular formula C18H14N4OS B214287 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B214287.png)
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile selectively inhibits BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a crucial role in the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. By inhibiting BTK, 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile blocks the activation and proliferation of B-cells, leading to the suppression of tumor growth and the amelioration of autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has been shown to selectively inhibit BTK with high potency and specificity. In preclinical studies, 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has been shown to effectively suppress the activation and proliferation of B-cells, leading to the suppression of tumor growth and the amelioration of autoimmune and inflammatory disorders. 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has also been shown to have favorable pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile in lab experiments include its high potency and specificity for BTK, as well as its favorable pharmacokinetic properties. 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has also been extensively studied in preclinical models, making it a well-characterized tool compound for investigating the role of BTK in various biological processes. However, the limitations of using 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile in lab experiments include its potential off-target effects and the need for careful dose optimization to avoid toxicity.
Direcciones Futuras
There are several future directions for the research on 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile. One potential direction is to investigate the efficacy of 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile in combination with other targeted therapies or chemotherapy agents for the treatment of B-cell malignancies. Another potential direction is to explore the role of BTK inhibition in the regulation of immune cell function and its potential use in the treatment of autoimmune and inflammatory disorders. Additionally, further studies are needed to elucidate the potential off-target effects and toxicity of 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile, and to optimize its dosing and administration for clinical use.
Métodos De Síntesis
The synthesis of 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile involves several steps, starting with the reaction of 3-methyl-2-thiophenecarboxaldehyde with malononitrile in the presence of ammonium acetate to yield 2-amino-5-cyano-7-(3-methyl-2-thienyl)pyrido[2,3-d]pyrimidine. This intermediate is then reacted with 2-phenylglyoxal monohydrate in the presence of piperidine to form 5-amino-7-(3-methyl-2-thienyl)-2-phenylpyrido[2,3-d]pyrimidine-6-carbaldehyde. The final step involves the reaction of this intermediate with ethyl cyanoacetate in the presence of ammonium acetate to yield 5-amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile.
Aplicaciones Científicas De Investigación
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has been extensively studied for its potential use in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has shown potent anti-tumor activity against B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has also been shown to inhibit the activation and proliferation of B-cells in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Propiedades
Nombre del producto |
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile |
|---|---|
Fórmula molecular |
C18H14N4OS |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-amino-7-(3-methylthiophen-2-yl)-2-phenyl-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile |
InChI |
InChI=1S/C18H14N4OS/c1-10-7-8-24-15(10)13-12(9-19)16(20)23-18-14(13)21-17(22-18)11-5-3-2-4-6-11/h2-8,13H,20H2,1H3,(H,21,22) |
Clave InChI |
RKUGYJCTILBCDR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C2C(=C(OC3=C2NC(=N3)C4=CC=CC=C4)N)C#N |
SMILES canónico |
CC1=C(SC=C1)C2C(=C(OC3=C2NC(=N3)C4=CC=CC=C4)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)
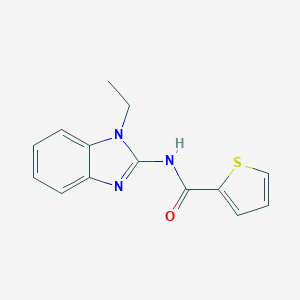
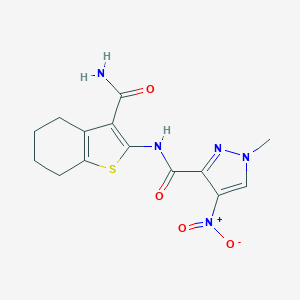
![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
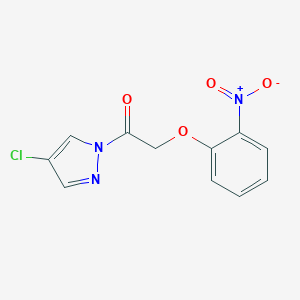
![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)
